molecular formula C15H23N3O3 B1245324 2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide

2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide

Cat. No.: B1245324
M. Wt: 293.36 g/mol
InChI Key: HRVRYNJJISKOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethylcarbamic acid [[1-amino-2-(4-tert-butylphenoxy)ethylidene]amino] ester is an alkylbenzene.

Scientific Research Applications

Electrochemical Behavior

  • Electrochemical Oxidations : Studies have explored the electrochemical behavior of related compounds, particularly focusing on the oxidation mechanisms and the formation of various intermediate species such as phenoxy radicals, phenolate anions, and phenoxenium cations. This research provides insights into the electrochemical properties of tert-butyl phenoxy compounds (Speiser & Rieker, 1979).

  • Oxidation Mechanisms : The oxidation of tert-butyl-substituted phenols has been studied to understand their behavior and the resulting products. This includes the formation of phenoxy radicals and their subsequent reactions, which are crucial for applications in areas like organic chemistry and material science (Richards & Evans, 1977).

Radical Chemistry and Catalysis

  • Phenoxyl Radicals : Research into the stability and reactivity of phenoxyl radicals, particularly those derived from tert-butyl-substituted phenols, has implications for understanding radical chemistry and potential applications in the synthesis of new materials or in catalytic processes (Xie & Lahti, 1999).

  • Catalytic Oxidations : Tert-butyl phenoxy compounds have been used to study catalytic oxidations, particularly focusing on how these compounds interact with catalysts like dirhodium caprolactamate and the role of tert-butylperoxy radicals in these reactions (Ratnikov et al., 2011).

Material Science and Polymer Chemistry

  • Polyimides and Polycarbonates : The synthesis of new polyimides containing tert-butyl side groups, derived from compounds similar to 2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide, demonstrates their potential in creating materials with low dielectric constants and high thermal stability, which are important for applications in electronics and materials science (Chern & Tsai, 2008).

  • Copolymerization Studies : Investigations into the copolymerization of cyclohexene oxide and carbon dioxide using catalysts based on tert-butyl phenols have implications for the development of sustainable polymers and materials (Devaine-Pressing et al., 2015).

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-tert-butylphenoxy)ethylidene]amino] N,N-dimethylcarbamate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)11-6-8-12(9-7-11)20-10-13(16)17-21-14(19)18(4)5/h6-9H,10H2,1-5H3,(H2,16,17)

InChI Key

HRVRYNJJISKOTJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC/C(=N/OC(=O)N(C)C)/N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=NOC(=O)N(C)C)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=NOC(=O)N(C)C)N

solubility

36 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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